Sepinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sepinol is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. It is a multifunctional polymer that acts as a thickening, emulsifying, and stabilizing agent. This compound is particularly valued for its ability to enhance the texture and stability of formulations, making it a crucial ingredient in many products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sepinol is synthesized through a polymerization process involving acrylamide and sodium acryloyldimethyl taurate. The reaction typically occurs in an aqueous medium, where the monomers are polymerized under controlled conditions of temperature and pH. The polymerization process is initiated by free radicals, which are generated using initiators such as ammonium persulfate or potassium persulfate. The reaction is carried out at temperatures ranging from 50°C to 80°C, and the pH is maintained between 3 and 12 to ensure optimal polymerization.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully monitored to maintain consistent quality and yield. The resulting polymer is then purified and processed into a liquid form, which is pre-neutralized and ready for use in various formulations. The industrial production of this compound ensures high efficiency and scalability, making it a cost-effective solution for manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Sepinol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions involving this compound typically occur under mild conditions, using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride is a commonly used reducing agent, and the reactions are typically conducted in aqueous or alcoholic solutions.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.

Applications De Recherche Scientifique

Sepinol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a thickening and stabilizing agent in various chemical formulations, improving the viscosity and stability of solutions.

Biology: In biological research, this compound is employed as a medium for cell culture and as a stabilizer for enzymes and other biomolecules.

Medicine: this compound is used in pharmaceutical formulations to enhance the texture and stability of topical creams, gels, and ointments. It also acts as a carrier for active pharmaceutical ingredients, improving their delivery and efficacy.

Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and household cleaners. Its ability to stabilize emulsions and improve texture makes it a valuable ingredient in many formulations.

Mécanisme D'action

Sepinol exerts its effects through several mechanisms:

Thickening: this compound increases the viscosity of formulations by forming a network of polymer chains that trap water and other components, creating a gel-like structure.

Emulsifying: this compound stabilizes emulsions by reducing the surface tension between oil and water phases, preventing the separation of the two phases.

Stabilizing: this compound enhances the stability of formulations by preventing the aggregation of particles and maintaining a uniform distribution of components.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbomer: Like Sepinol, carbomer is a thickening and stabilizing agent used in various formulations. this compound offers better compatibility with a wide range of solvents and active ingredients.

Xanthan Gum: Xanthan gum is another thickening agent, but this compound provides superior stability and texture improvement in formulations.

Hydroxyethyl Cellulose: Hydroxyethyl cellulose is used as a thickener and stabilizer, but this compound’s ability to work over a wide pH range and its synergistic effects with other thickeners make it more versatile.

Uniqueness of this compound

This compound stands out due to its multifunctional properties, including its ability to act as a thickener, emulsifier, and stabilizer. Its compatibility with a wide range of solvents and active ingredients, as well as its stability over a broad pH range, makes it a unique and valuable ingredient in various formulations.

Propriétés

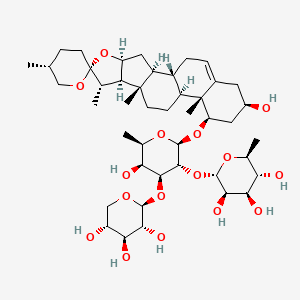

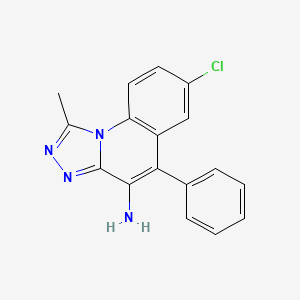

IUPAC Name |

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCZAKZBCYSVSS-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)

![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)